molecular formula C22H27N3O6 B14227958 L-Tyrosyl-L-tyrosyl-2-methylalanine CAS No. 821776-18-5

L-Tyrosyl-L-tyrosyl-2-methylalanine

Cat. No.: B14227958
CAS No.: 821776-18-5
M. Wt: 429.5 g/mol
InChI Key: NNDKSDTVJNWXGI-ROUUACIJSA-N
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Description

L-Tyrosyl-L-tyrosyl-2-methylalanine is a synthetic peptide composed of two tyrosine residues and one 2-methylalanine residue. This compound is of interest due to its potential applications in various fields, including biochemistry, pharmacology, and materials science. The presence of tyrosine residues in its structure allows for unique interactions and functionalities, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-tyrosyl-2-methylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence of amino acids.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial processes often optimize reaction conditions, such as temperature, solvent, and catalysts, to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-tyrosyl-2-methylalanine can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl groups of tyrosine residues can be oxidized to form quinones.

    Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.

    Substitution: The aromatic rings of tyrosine residues can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophilic substitution reactions may involve reagents like nitrating agents or halogens.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the peptide with altered functional groups.

    Substitution: Substituted aromatic rings with various functional groups.

Scientific Research Applications

L-Tyrosyl-L-tyrosyl-2-methylalanine has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for potential therapeutic applications, including drug delivery and as a biomarker.

    Industry: Utilized in the development of novel materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-tyrosyl-2-methylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The tyrosine residues can participate in hydrogen bonding, π-π interactions, and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and cellular processes, making the compound valuable for studying molecular mechanisms and developing therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    L-Tyrosine: A standard amino acid with a single tyrosine residue.

    L-Tyrosyl-L-alanine: A dipeptide with one tyrosine and one alanine residue.

    L-Tyrosyl-L-tyrosine: A dipeptide with two tyrosine residues.

Uniqueness

L-Tyrosyl-L-tyrosyl-2-methylalanine is unique due to the presence of the 2-methylalanine residue, which can influence the compound’s structural and functional properties. This modification can affect the peptide’s stability, solubility, and interaction with biological targets, distinguishing it from other similar compounds.

Properties

CAS No.

821776-18-5

Molecular Formula

C22H27N3O6

Molecular Weight

429.5 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoic acid

InChI

InChI=1S/C22H27N3O6/c1-22(2,21(30)31)25-20(29)18(12-14-5-9-16(27)10-6-14)24-19(28)17(23)11-13-3-7-15(26)8-4-13/h3-10,17-18,26-27H,11-12,23H2,1-2H3,(H,24,28)(H,25,29)(H,30,31)/t17-,18-/m0/s1

InChI Key

NNDKSDTVJNWXGI-ROUUACIJSA-N

Isomeric SMILES

CC(C)(C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CC(C)(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

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